molecular formula C42H42OP2 B12893436 (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine

(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine

Cat. No.: B12893436
M. Wt: 624.7 g/mol
InChI Key: ZVXJDKLGFSQVIL-UHFFFAOYSA-N
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Description

(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine: is a complex organophosphorus compound It is characterized by the presence of a naphthofuran moiety, which is a fused ring system containing both naphthalene and furan rings, and two diphenylphosphino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine typically involves multiple steps. One common approach is the phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates . This method provides a facile and efficient route to a variety of naphtho[1,2-b]furan derivatives, which can then be further functionalized to introduce the diphenylphosphino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphine hydrides.

    Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound would yield phosphine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine is used as a ligand in various catalytic processes. Its unique structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of organic transformations.

Biology and Medicine

its structural similarity to other bioactive naphthofuran derivatives suggests that it may have potential as an antimicrobial or anticancer agent .

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for use in the production of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism by which (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphino groups can coordinate with transition metals, forming stable complexes that facilitate various chemical reactions. The naphthofuran moiety may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthofuran derivatives and phosphine ligands, such as:

Uniqueness

What sets (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine apart from these similar compounds is its unique combination of a naphthofuran core with diphenylphosphino groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C42H42OP2

Molecular Weight

624.7 g/mol

IUPAC Name

dicyclohexyl-[2-(2-diphenylphosphanylbenzo[e][1]benzofuran-1-yl)phenyl]phosphane

InChI

InChI=1S/C42H42OP2/c1-5-18-32(19-6-1)44(33-20-7-2-8-21-33)39-28-16-15-27-37(39)41-40-36-26-14-13-17-31(36)29-30-38(40)43-42(41)45(34-22-9-3-10-23-34)35-24-11-4-12-25-35/h3-4,9-17,22-30,32-33H,1-2,5-8,18-21H2

InChI Key

ZVXJDKLGFSQVIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(OC5=C4C6=CC=CC=C6C=C5)P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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